molecular formula C12H15N9O3 B12544349 8-Azido-5'-aziridin-1-yl-5'-deoxyadenosine CAS No. 671792-90-8

8-Azido-5'-aziridin-1-yl-5'-deoxyadenosine

Cat. No.: B12544349
CAS No.: 671792-90-8
M. Wt: 333.31 g/mol
InChI Key: MYBSLCBUSCMAOM-IOSLPCCCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine compounds typically involves the transformation of alkenes into aziridines using electrophilic nitrogen sources. One method involves the use of an electrogenerated dication intermediate that undergoes aziridination with primary amines under basic conditions . Another approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for introducing azido groups into nucleosides .

Industrial Production Methods

Industrial production of azide-modified nucleosides, including 8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine, often relies on scalable synthetic routes that ensure high yields and purity. The one-pot synthesis method, which involves the conversion of alcohols to azides, is a tractable alternative to more complex reactions like the Mitsunobu reaction .

Chemical Reactions Analysis

Types of Reactions

8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine undergoes various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as triphenylphosphine (PPh3) are commonly employed.

    Substitution: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.

Major Products

The major products formed from these reactions include various aziridine derivatives and azido-modified nucleosides, which are useful intermediates in further synthetic applications .

Scientific Research Applications

8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine involves its incorporation into nucleic acids, where it can participate in click chemistry reactions. The azido group allows for the selective and site-specific introduction of modifications, while the aziridine ring can undergo ring-opening reactions to form reactive intermediates. These modifications can affect the function and stability of nucleic acids, making this compound a valuable tool in molecular biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine is unique due to the presence of both the azido group and the aziridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

671792-90-8

Molecular Formula

C12H15N9O3

Molecular Weight

333.31 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H15N9O3/c13-9-6-10(16-4-15-9)21(12(17-6)18-19-14)11-8(23)7(22)5(24-11)3-20-1-2-20/h4-5,7-8,11,22-23H,1-3H2,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1

InChI Key

MYBSLCBUSCMAOM-IOSLPCCCSA-N

Isomeric SMILES

C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O

Canonical SMILES

C1CN1CC2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O

Origin of Product

United States

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